Azetidin-3-yl 2,2,2-trifluoroacetate
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Overview
Description
Azetidin-3-yl 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C7H10F3NO4 and a molecular weight of 229.15 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used as a building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azetidin-3-yl 2,2,2-trifluoroacetate can be synthesized through various methods. One common approach involves the reaction of azetidine with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of azetidin-3-one derivatives.
Reduction: Formation of azetidin-3-yl alcohols.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
Azetidin-3-yl 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of azetidin-3-yl 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Azetidin-3-yl acetate: Similar structure but lacks the trifluoroacetate group.
Azetidin-3-yl methyl ether: Contains a methyl ether group instead of the trifluoroacetate group.
Azetidin-3-yl chloride: Contains a chloride group instead of the trifluoroacetate group.
Uniqueness
Azetidin-3-yl 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential biological activity compared to its analogs .
Properties
CAS No. |
2101206-72-6 |
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Molecular Formula |
C5H6F3NO2 |
Molecular Weight |
169.10 g/mol |
IUPAC Name |
azetidin-3-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C5H6F3NO2/c6-5(7,8)4(10)11-3-1-9-2-3/h3,9H,1-2H2 |
InChI Key |
OEMDPGRDWORUQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC(=O)C(F)(F)F |
Origin of Product |
United States |
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